1,1-Dichloro-2-ethyl-2-methylcyclopropane
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Overview
Description
1,1-Dichloro-2-ethyl-2-methylcyclopropane is an organic compound with the molecular formula C6H10Cl2. It is a cyclopropane derivative characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to the cyclopropane ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in organic chemistry.
Preparation Methods
1,1-Dichloro-2-ethyl-2-methylcyclopropane can be synthesized through the reaction of alkenes with dichlorocarbenes. Dichlorocarbenes are typically generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction involves the addition of the dichlorocarbene to the double bond of the alkene, forming the cyclopropane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1-Dichloro-2-ethyl-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form 2-ethyl-2-methylcyclopropane by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with functional groups such as alcohols or ketones, depending on the oxidizing agent used.
Scientific Research Applications
1,1-Dichloro-2-ethyl-2-methylcyclopropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for studying the properties of cyclopropane derivatives in materials science.
Pharmaceutical Research: It may be used in the development of new pharmaceuticals, particularly those that require cyclopropane moieties for their biological activity.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-ethyl-2-methylcyclopropane involves its reactivity due to the strained nature of the cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The presence of chlorine atoms further enhances its reactivity by making the carbon atoms more electrophilic, facilitating nucleophilic attack .
Comparison with Similar Compounds
1,1-Dichloro-2-ethyl-2-methylcyclopropane can be compared with other cyclopropane derivatives such as:
- 1,1-Dichloro-2-ethylcyclopropane
- 1,1-Dichloro-2-methylcyclopropane
- 1,1-Dichloro-2-phenylcyclopropane
These compounds share the cyclopropane ring structure but differ in the substituents attached to the ring. The presence of different substituents can significantly affect the reactivity and applications of these compounds.
Properties
CAS No. |
53799-96-5 |
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Molecular Formula |
C6H10Cl2 |
Molecular Weight |
153.05 g/mol |
IUPAC Name |
1,1-dichloro-2-ethyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H10Cl2/c1-3-5(2)4-6(5,7)8/h3-4H2,1-2H3 |
InChI Key |
WTOWOMZKJCLQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1(Cl)Cl)C |
Origin of Product |
United States |
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